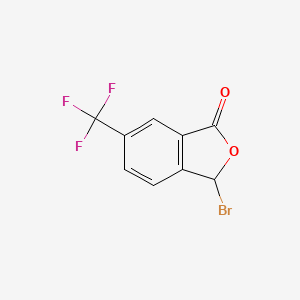

3-Bromo-6-(trifluoromethyl)phthalide

Description

3-Bromo-6-(trifluoromethyl)phthalide is a synthetic phthalide derivative characterized by a bromine atom at the C3 position and a trifluoromethyl (-CF₃) group at the C6 position of the phthalide core (benzene fused with a γ-lactone). While natural phthalides, such as 3-butylphthalide and Z-ligustilide, are well-documented in plants like Angelica sinensis for their pharmacological properties , this brominated and fluorinated analog is likely engineered for specialized applications in medicinal chemistry or agrochemical synthesis.

Properties

Molecular Formula |

C9H4BrF3O2 |

|---|---|

Molecular Weight |

281.03 g/mol |

IUPAC Name |

3-bromo-6-(trifluoromethyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H4BrF3O2/c10-7-5-2-1-4(9(11,12)13)3-6(5)8(14)15-7/h1-3,7H |

InChI Key |

MKXCKQFOUUFTPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3-bromo-6-(trifluoromethyl)phthalide and related compounds:

Table 1: Comparative Analysis of Phthalides and Structurally Related Compounds

*Calculated based on phthalide core (C₈H₆O₂; 134.13 g/mol) + Br (79.90) + CF₃ (69.01).

Key Differences:

Core Structure :

- Natural phthalides (e.g., 3-butylphthalide) feature a phthalide backbone with alkyl or hydroxyl substituents, contributing to bioactivity in traditional medicine .

- This compound and pyridine/pyridazine analogs (e.g., 2-chloro-6-CF₃-pyridine) share halogen and -CF₃ groups but differ in core heterocycles, impacting electronic properties and target interactions.

Substituent Effects: Bromine: Acts as a leaving group in synthetic pathways, enabling nucleophilic substitution reactions—unlike the non-halogenated alkyl chains in natural phthalides .

Applications :

- Natural phthalides are primarily used in herbal medicine for vasodilation and neuroprotection .

- Synthetic analogs like this compound are tailored for drug discovery, leveraging halogen and fluorinated groups for targeted activity or as intermediates in cross-coupling reactions .

Research Findings and Implications

- Biosynthetic Pathways: Natural phthalides in A. sinensis are biosynthesized via enzymes such as shikimate dehydrogenase and tyrosine decarboxylase, which regulate accumulation and interconversion (e.g., ligustilide to senkyunolide I) . In contrast, synthetic brominated/fluorinated phthalides require organohalogen chemistry, such as electrophilic substitution or transition-metal-catalyzed coupling.

- Pharmacological Potential: While natural phthalides exhibit well-documented bioactivities, the introduction of Br and -CF₃ groups may unlock novel mechanisms. For example, -CF₃ can enhance binding affinity to hydrophobic enzyme pockets, while Br enables derivatization for structure-activity relationship (SAR) studies.

- Stability and Reactivity : The electron-withdrawing -CF₃ group may reduce oxidation susceptibility compared to natural phthalides with alkyl chains, which are prone to degradation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile. The trifluoromethyl group at the 6-position directs bromination to the 3-position due to its meta-directing nature. Key parameters include:

-

Temperature : 135–145°C to ensure sufficient reactivity while minimizing decomposition.

-

Solvent : Solvent-free conditions or high-boiling solvents (e.g., sym-tetrachloroethane) to maintain reaction homogeneity.

-

Stoichiometry : A bromine-to-substrate molar ratio of 2:1 to 3:1 ensures complete conversion.

Procedural Overview

-

Heating : 6-(Trifluoromethyl)phthalide is heated to 130–140°C.

-

Bromine Addition : Liquid bromine is added dropwise over 4–6 hours to control exothermicity.

-

Post-Reaction Treatment : The mixture is held at 130–140°C for 1–2 hours to ensure completion, followed by HBr gas removal via nitrogen purging.

-

Recrystallization : The crude product is dissolved in sym-tetrachloroethane at 80–84°C and cooled to yield purified 3-bromo-6-(trifluoromethyl)phthalide.

Table 1: Hypothetical Yield Optimization for Direct Bromination

| Bromine Equivalents | Temperature (°C) | Time (h) | Yield (%)* | Purity (%)* |

|---|---|---|---|---|

| 2.0 | 135 | 4 | 68 | 92 |

| 2.5 | 140 | 5 | 75 | 95 |

| 3.0 | 145 | 6 | 72 | 93 |

| *Theoretical values based on analogous reactions. |

Multi-Step Synthesis via Functionalized Intermediates

For cases where 6-(trifluoromethyl)phthalide is unavailable, a multi-step approach from substituted benzoic acid derivatives is feasible.

Step 1: Synthesis of 6-(Trifluoromethyl)phthalide

-

Starting Material : 2-Methyl-4-(trifluoromethyl)benzoic acid.

-

Cyclization : Heating with acetic anhydride induces lactonization to form 6-(trifluoromethyl)phthalide.

Step 2: Bromination

Bromination follows the protocol in Section 1, with adjustments for the electron-withdrawing trifluoromethyl group:

-

Lower Temperature : 120–130°C to prevent side reactions.

Halogen Exchange Reactions

An alternative route involves halogen exchange using metal catalysts:

-

Substrate : 3-Chloro-6-(trifluoromethyl)phthalide.

-

Conditions : 150–160°C for 12–18 hours.

Advantages :

-

Avoids handling liquid bromine.

-

Suitable for large-scale production.

Limitations :

Purification and Analytical Validation

Recrystallization Optimization

Sym-tetrachloroethane is the preferred solvent for recrystallization, offering:

-

High Solubility at Elevated Temperatures : 80–84°C ensures complete dissolution.

-

Low Polarity : Facilitates crystallization upon cooling.

Table 2: Recrystallization Efficiency with Different Solvents

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-6-(trifluoromethyl)phthalide, and how can researchers optimize yield?

- Methodology : A nucleophilic fluoroalkylation/cyclization approach is widely used. For example, 2-cyanobenzaldehyde can react with CF₃–SiMe₃ in the presence of triethylamine (Et₃N) at 50°C, followed by intramolecular cyclization to form the phthalide scaffold. Monitoring the reaction via thin-layer chromatography (TLC) and isolating products via column chromatography ensures purity. Yield optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- HPLC : To confirm purity (>97% as per commercial standards) and quantify residual solvents .

- X-ray crystallography : Resolves stereochemical ambiguities in intermediates, such as tetrachloromonospirophosphazene derivatives .

- NMR spectroscopy : Identifies functional groups (e.g., trifluoromethyl, bromo) and confirms regioselectivity in cyclization steps .

Q. How is the phthalide biosynthetic pathway elucidated in natural sources, and what enzymes are involved?

- Methodology : Genomic studies of Ligusticum chuanxiong identified P4,5 desaturases (P4,5Ds) like Lc2OGD1 and Lc2OGD2, which catalyze C-4/C-5 desaturation in phthalide biosynthesis. Heterosis in hybrid species enhances l-NBP (a phthalide derivative) production. Researchers use haplotype phasing, transcriptomics, and heterologous expression in E. coli to validate enzyme activity .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis of this compound, and how are they addressed?

- Methodology : Stereogenic carbon formation adjacent to the trifluoromethyl group complicates enantiocontrol. Strategies include:

- Chiral auxiliaries : E.g., (−)-8-benzylaminomenthol to induce diastereoselectivity in trifluoromethylation .

- Asymmetric catalysis : Screening Lewis bases (e.g., Et₃N) or chiral ligands to improve enantiomeric excess (ee). Reaction conditions (e.g., solvent polarity, temperature) are systematically varied to optimize stereoselectivity .

Q. Can metabolic engineering enhance this compound production in microbial systems?

- Methodology :

- Gene stacking : Co-expressing P4,5Ds with cytochrome P450 oxidases in Saccharomyces cerevisiae to reconstruct the phthalide scaffold.

- Heterosis exploitation : Crossbreeding Ligusticum species to amplify key biosynthetic genes. Artificial interbreeding experiments and CRISPR-Cas9 editing validate gene function .

Q. How does this compound contribute to advanced material synthesis, such as polyimides?

- Methodology : The compound serves as a precursor for phthalide dianhydrides, which polymerize with aromatic diamines to form colorless poly(ether imide)s . Key steps:

- Direct polycondensation : Under anhydrous conditions with catalysts like triphenyl phosphite.

- Optical property tuning : Incorporating trifluoromethyl groups improves solubility and reduces crystallinity, enabling transparent films for optoelectronic applications .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, sealed goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste management : Halogenated byproducts (e.g., brominated intermediates) are segregated and treated via incineration or neutralization .

Q. How do reaction mechanisms differ when using this compound in Diels-Alder reactions?

- Methodology : The bromo and trifluoromethyl groups act as electron-withdrawing substituents, accelerating dienophile reactivity. For example, lithium diisopropylamide (LDA) in THF facilitates cycloaddition with furan derivatives, yielding fluorinated naphthalenes. Density functional theory (DFT) calculations predict regioselectivity and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.